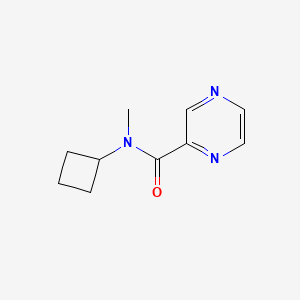

N-cyclobutyl-N-methylpyrazine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-cyclobutyl-N-methylpyrazine-2-carboxamide is a useful research compound. Its molecular formula is C10H13N3O and its molecular weight is 191.234. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Potential Applications

Enaminones as Building Blocks : Enaminones have been used to synthesize N-arylpyrazole-containing compounds, demonstrating potential antitumor and antimicrobial activities. The synthesis involved reactions with active methylene compounds and aliphatic amines, leading to various derivatives including bipyrazoles and pyrazolylcarbonyl triazolo-triazines. Some of these compounds exhibited cytotoxic effects against human breast and liver carcinoma cell lines comparable to those of 5-fluorouracil, suggesting their potential as antitumor agents (Riyadh, 2011).

Aminocarbonylation of Iodo-heteroaromatics : Palladium-catalyzed aminocarbonylation of iodo-heteroaromatics has been utilized to synthesize N-substituted nicotinamides and pyridyl-glyoxylamides, compounds of potential biological importance. This method allows for the introduction of various primary and secondary amines into the heteroaromatic ring, expanding the diversity of accessible bioactive molecules (Takács et al., 2007).

Heterocyclization Reactions : Studies on the heterocyclization reactions between derivatives of 5-aminopyrazoles and N-arylmaleimides have shown the possibility of obtaining mixtures of regio-isomeric compounds with potential biological activities. These reactions yield compounds such as pyrazolo[1,5-a]pyrimidine-7-carboxamides and pyrazolo[3,4-b]pyridine-4-carboxamides, highlighting the versatility of these synthetic approaches in generating novel heterocyclic compounds (Rudenko et al., 2011).

Synthesis of Pyrazolopyrimidines : A novel series of pyrazolopyrimidines derivatives have been synthesized, showing significant anticancer and anti-5-lipoxygenase activities. This research underscores the potential of these compounds in therapeutic applications, particularly in treating cancer and inflammation-related diseases (Rahmouni et al., 2016).

Mecanismo De Acción

Target of Action

Similar compounds such as carboxin and indole-2-carboxamides have been found to target succinate dehydrogenase [ubiquinone] flavoprotein subunit in mitochondria and mycobacterial membrane protein large 3 transporter (MmpL3) . These targets play crucial roles in energy production and transport processes within cells.

Mode of Action

Compounds with similar structures, such as carbendazim, have been found to bind to tubulin proteins, disrupting microtubule assembly and the formation of spindles at cell division, resulting in the malsegregation of chromosomes .

Biochemical Pathways

Related compounds have been found to impact metabolic pathways like the enzymatic hydrolysis of the carbamate ester or amide linkage, funnelling of aryl carbamates into respective dihydroxy aromatic intermediates, c1 metabolism, and nitrogen assimilation .

Result of Action

Similar compounds have shown antimycobacterial, antifungal, antibacterial, and photosynthesis-inhibiting activity .

Propiedades

IUPAC Name |

N-cyclobutyl-N-methylpyrazine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c1-13(8-3-2-4-8)10(14)9-7-11-5-6-12-9/h5-8H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKYFFGIUBGICHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCC1)C(=O)C2=NC=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-4-oxo-N-(m-tolyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2355140.png)

![N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-4-methylbenzamide](/img/structure/B2355147.png)

![N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cinnamamide](/img/structure/B2355148.png)

![N-(2,4-dimethoxypyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2355151.png)

![5-chloro-N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2355152.png)